molecular formula C13H14N2O2 B2392183 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 108444-21-9

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2392183
CAS No.: 108444-21-9
M. Wt: 230.267
InChI Key: IYXUBIXIXMTVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 108444-21-9, molecular formula: C₁₃H₁₄N₂O₂, molecular weight: 230.27 g/mol) is a pyrazole derivative characterized by a methyl-substituted phenyl ring at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole core. Safety data indicate precautions for handling, including avoiding inhalation and contact with skin (P201, P202, P102) .

Properties

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)15-10(3)12(13(16)17)9(2)14-15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUBIXIXMTVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Precursors

The retrosynthetic dissection of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid reveals three critical building blocks:

  • Pyrazole Ring Formation : Derived from 1,3-diketones or β-ketoesters reacting with hydrazines.
  • 4-Methylbenzyl Introduction : Achieved via nucleophilic substitution or Friedel-Crafts alkylation.
  • Carboxylic Acid Installation : Typically via oxidation of aldehyde intermediates or hydrolysis of nitriles.

A plausible retrosynthetic pathway involves disconnecting the carboxylic acid group to yield 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, which can be oxidized to the target compound.

Primary Synthetic Routes

Vilsmeier-Haack Formylation Followed by Oxidation

This two-step approach is widely adopted for introducing the carboxylic acid group at position 4 of the pyrazole ring.

Step 1: Vilsmeier-Haack Formylation

The pyrazole precursor 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the electron-rich position 4.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Dichloromethane or chloroform
  • Time: 12–24 hours
  • Yield: 60–75%
Step 2: Oxidation of Aldehyde to Carboxylic Acid

The intermediate aldehyde 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Optimized Oxidation Protocol :

  • Oxidizing Agent : KMnO₄ (2.5 equiv) in aqueous H₂SO₄ (10%)
  • Temperature: 60–80°C
  • Time: 4–6 hours
  • Yield: 85–90%

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by water in the presence of KMnO₄, forming a geminal diol intermediate, which is subsequently oxidized to the carboxylic acid.

Direct Cyclization Using β-Ketoesters

An alternative one-pot method involves the cyclization of β-ketoesters with hydrazine derivatives.

Reaction Setup

Precursors :

  • Ethyl 3-oxobutanoate (β-ketoester)
  • 4-Methylbenzylhydrazine

Conditions :

  • Solvent: Ethanol
  • Catalyst: Acetic acid (10 mol%)
  • Temperature: Reflux (78°C)
  • Time: 8–12 hours
  • Yield: 70–80%

Mechanism :
The β-ketoester undergoes condensation with hydrazine to form a hydrazone intermediate, followed by cyclization to yield the pyrazole ring. Subsequent hydrolysis of the ester group under basic conditions (NaOH, 2M) provides the carboxylic acid.

Alternative Synthesis Strategies

Nucleophilic Aromatic Substitution

For introducing the 4-methylbenzyl group, nucleophilic substitution on pre-formed pyrazole derivatives is effective.

Protocol :

  • Substrate : 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • Reagent : 4-Methylbenzyl bromide
  • Base : K₂CO₃ in DMF
  • Temperature: 100°C
  • Time: 24 hours
  • Yield: 50–60%

Limitation : Moderate yield due to competing O-alkylation and steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in pyrazole synthesis.

Example :

  • Precursors : Methyl ethyl diketone, 4-methylbenzylhydrazine
  • Conditions : Microwave (300 W, 120°C), solvent-free
  • Time: 20 minutes
  • Yield: 90%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning batch processes to continuous flow systems improves scalability and safety.

Key Parameters :

  • Residence Time : 10–15 minutes
  • Temperature Control : ±2°C via jacketed reactors
  • Catalyst Recycling : Immobilized acetic acid on silica gel

Cost-Effective Solvent Selection

Industrial protocols prioritize water or ethanol over dichloromethane to reduce costs and environmental impact.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields pure product (purity >99% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 7.2–7.4 (m, 4H, Ar-H), 5.1 (s, 2H, CH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 6H, 2×CH₃).
  • FTIR (KBr) : 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Byproduct Formation in Oxidation

Over-oxidation to CO₂ is mitigated by:

  • Using CrO₃ in acetic acid instead of KMnO₄.
  • Maintaining pH >3 during oxidation.

Regioselectivity in Alkylation

Employing bulky bases (e.g., DBU) suppresses O-alkylation, improving N-alkylation yield to 75%.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported that pyrazole derivatives exhibit antimicrobial properties. Research indicates that compounds similar to 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid show effectiveness against various bacterial strains. The structural features of pyrazoles contribute to their ability to disrupt microbial cell functions, making them promising candidates for antibiotic development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Research has highlighted the anticancer activity of pyrazole derivatives, including this compound. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Analgesic Properties

The analgesic effects of pyrazoles have been documented in several studies, indicating their potential as pain-relief agents. The mechanism often involves the inhibition of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

StudyFocusFindings
Amer et al. (2018)Synthesis and Antitumor ActivityDemonstrated that various pyrazole derivatives exhibited significant antitumor activity against specific cancer cell lines, suggesting a strong potential for further development .
Sigmaaldrich ResearchBiological Activity OverviewReviewed numerous pyrazole derivatives' biological activities, confirming their roles as effective antimicrobial and anti-inflammatory agents .
PMC Article (2007)Acylation StudiesExplored the acylation of pyrazole derivatives, noting their broad spectrum of biological activities, including anticancer properties .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Substituents : 4-isopropylphenyl at N1.
  • Molecular Weight : 258.32 g/mol (CAS: 1171764-30-9).
  • This modification may influence receptor binding in biological applications .

1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Substituents : 4-chlorobenzyl at N1.
  • Molecular Weight : 264.71 g/mol (CAS: 1156433-10-1).
  • Key Differences : The electron-withdrawing chlorine atom enhances electrophilicity, which could improve interactions with nucleophilic targets in enzyme inhibition studies. The benzyl linker adds flexibility to the structure .

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Substituents : 3-chlorophenyl at N1.
  • Molecular Weight : 250.68 g/mol (CAS: 113808-90-5).
  • Key Differences : The meta-chloro substitution may alter electronic distribution compared to the para-methyl group in the target compound, affecting π-π stacking interactions in crystal packing or protein binding .

Substituent Modifications on the Pyrazole Core

3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

  • Substituents : 3-(trifluoromethyl)phenyl at N1.
  • Molecular Weight : 284.23 g/mol (CAS: 956950-77-9).
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which could enhance metabolic stability and bioavailability in drug design compared to methyl substituents .

3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

  • Substituents : Tetrahydropyran-4-yl at N1.
  • Molecular Weight : 224.26 g/mol (CAS: 1342464-27-0).
  • Key Differences : The oxygen-containing tetrahydropyran group introduces polarity, improving aqueous solubility. This structural feature is advantageous for pharmacokinetic optimization .

Functional Group Modifications

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

  • Substituents : 3-nitrophenyl at N1, ethyl ester at C4.
  • Key Differences : The ethyl ester replaces the carboxylic acid, rendering the compound more lipophilic. This derivative is reported as a phosphodiesterase 4 (PDE4) inhibitor (IC₅₀: 20 nM), highlighting the importance of the C4 functional group in biological activity .

3,5-Dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylic acid ethyl ester

  • Substituents : Sulfonyl-linked 2-methyl-5-nitrophenyl at N1.
  • Molecular Weight: Not specified (CAS: 956938-60-6).
  • Key Differences : The sulfonyl group enhances electrophilicity and may confer protease resistance, useful in prodrug design .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound 108444-21-9 230.27 4-methylphenyl, C3/C5 methyl Limited commercial availability
1-(4-Isopropylphenyl) analog 1171764-30-9 258.32 4-isopropylphenyl Increased steric bulk
1-[(4-Chlorophenyl)methyl] analog 1156433-10-1 264.71 4-chlorobenzyl Enhanced electrophilicity
1-(3-Trifluoromethylphenyl) analog 956950-77-9 284.23 3-(trifluoromethyl)phenyl Improved metabolic stability
1-(Tetrahydropyran-4-yl) analog 1342464-27-0 224.26 Tetrahydropyran-4-yl Higher aqueous solubility
Ethyl ester derivative (PDE4 inhibitor) 524717 (Catalog) N/A 3-nitrophenyl, ethyl ester PDE4 inhibition (IC₅₀: 20 nM)

Biological Activity

Chemical Identity and Properties
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound with the molecular formula C14H16N2O2C_{14}H_{16}N_{2}O_{2} and a molecular weight of 244 Da. Its CAS number is 926240-70-2. This compound is part of the pyrazole family, which has garnered attention for its diverse biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against multiple cancer types such as breast cancer (MDA-MB-231 cells), lung cancer, and colorectal cancer. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that this compound may suppress COX-2 activity, thereby reducing inflammation and pain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives helps in optimizing their biological activity. The presence of specific substituents on the pyrazole ring significantly influences their potency against various biological targets. For example:

Substituent Effect on Activity
Methyl groupEnhances lipophilicity and cellular uptake
Aromatic ringImproves binding affinity to target enzymes
Carboxylic acid groupContributes to solubility and bioavailability

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Breast Cancer Study : A study investigated the effects of pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds could enhance caspase-3 activity by up to 57% at concentrations of 10 μM. This suggests a strong potential for inducing apoptosis in breast cancer cells .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, pyrazole derivatives demonstrated significant reductions in edema compared to control groups, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by functionalization of the pyrazole ring. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is employed, utilizing programs like SHELXL for refinement .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. High-resolution mass spectrometry (HRMS) and elemental analysis further validate composition. Chromatographic methods like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) monitor reaction progress and purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a key intermediate in drug discovery, particularly for phosphodiesterase 4 (PDE4) inhibitors. Researchers use it to study structure-activity relationships (SAR) by modifying substituents on the pyrazole and aryl rings. Biological assays, such as enzyme inhibition studies (e.g., PDE4B/4D inhibition at 100 nM ), are coupled with molecular docking to predict binding modes .

Advanced Research Questions

Q. How can crystallographic techniques resolve challenges in determining the molecular structure of this compound?

  • Methodological Answer : SC-XRD with SHELXL refinement is standard for resolving crystal packing and hydrogen-bonding networks. For disordered structures, tools like Mercury visualize intermolecular interactions and validate geometry using graph-set analysis . Twinned or low-resolution data may require SHELXD for phase determination and iterative refinement .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable PDE4 inhibition efficacy) may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. Researchers should replicate experiments under standardized protocols and use orthogonal assays (e.g., cAMP quantification vs. direct enzyme inhibition ). Meta-analyses of structure-activity data can identify confounding substituent effects .

Q. What computational methods predict intermolecular interactions and stability of this compound in solid-state formulations?

  • Methodological Answer : Density functional theory (DFT) calculations model hydrogen-bonding and π-π stacking interactions, while molecular dynamics (MD) simulations assess thermodynamic stability. For polymorph screening, Mercury and CrystalExplorer analyze packing efficiency and lattice energy . Stability under stress conditions (e.g., thermal degradation) is tested via thermogravimetric analysis (TGA) .

Q. How does the compound’s substituent configuration influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl groups at positions 3 and 5 sterically hinder electrophilic substitution, directing reactivity to the 4-carboxylic acid moiety. Suzuki-Miyaura coupling at the 4-methylphenyl ring requires palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects. Reaction progress is monitored via LC-MS, and regioselectivity is confirmed by 2D-NMR (e.g., NOESY) .

Methodological Considerations Table

Research Aspect Techniques/Tools Key References
Synthesis Cyclocondensation, HPLC purification
Structural Analysis SC-XRD (SHELXL), FT-IR, HRMS
Biological Assays PDE4 inhibition, molecular docking
Computational Modeling DFT, MD simulations (Mercury, CrystalExplorer)
Stability Testing TGA, accelerated degradation studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.